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1. Background and Rationale Long COVID, or Post COVID-19 Condition (PCC), presents a major global
health challenge, characterized by persistent symptoms such as fatigue, sensory disturbances, and cognitive
dysfunction [1] [2]. The pathophysiology is not fully understood, and effective preventive strategies are
lacking. Early antiviral treatment is hypothesized to reduce the risk of developing Long COVID by reducing
viral load and potentially limiting the persistent inflammatory responses or tissue damage that may underlie
its symptoms [1]. Ensitrelvir fumarate is a novel, oral antiviral agent that selectively inhibits the SARS-
CoV-2 3C-like protease (3CLpro or Mpro), a key enzyme for viral replication [3]. The RESILIENCE study
(Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort) is
a pivotal, ongoing trial designed to evaluate the efficacy and safety of early ensitrelvir administration in

preventing the onset of Long COVID [1] [2].

2. Molecular Mechanism of Action Ensitrelvir is a noncovalent, nonpeptide inhibitor of the SARS-CoV-2

Main Protease (Mpro). Its potent inhibition disrupts the viral life cycle [3].

e 2.1. Structural Basis of Inhibition: A high-resolution crystal structure (1.8-A) of the Mpro-ensitrelvir
complex (PDB: 8HBK) reveals that the drug molecule occupies the substrate-binding pocket,
specifically recognizing the S1, S2, and S1' subsites [3].

e 2.2. Key Molecular Interactions:

o S1 Subsite: The 1-methyl-1H-1,2,4-triazole group forms a hydrogen bond with the imidazole
side chain of H163.

o S2 Subsite: The 2,4,5-trifluoromethyl group engages in a 1t-1t stacking interaction with the side
chain of H41.
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o S1'Subsite: The 6-chloro-2-methyl-2H-indazole moiety forms a hydrogen bond with the main
chain NH of T26.

o Additional Stabilization: A network of hydrogen bonds further stabilizes the binding, involving
residues H163, C145, G143, and Q189 [3].

e 2.3. Efficacy Against Variants: Comprehensive biochemical and structural analyses demonstrate
that ensitrelvir remains effective against Mpro from SARS-CoV-2 Variants of Concern (VOCs),
including Alpha, Beta, Gamma, Delta, and Omicron. The mutations G15S, K90R, and P132H, found
in these VOCs, are located distally from the catalytic pocket and have a limited impact on the
enzyme's structure and ensitrelvir's binding efficacy [3].

The following diagram illustrates the mechanism by which ensitrelvir inhibits SARS-CoV-2 replication.
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RESILIENCE Study Protocol Summary

The following table summarizes the core design of the RESILIENCE clinical trial.
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Protocol Element Specification

Study Identifier JRCTs051230184 [1]

Study Type Multi-center, Randomized, Double-blind, Placebo-controlled, Parallel-group Trial
[1]

Patient Adults with mild COVID-19, without risk factors for severe disease [1]

Population

Sample Size Target of 2,000 participants [1]

Intervention Ensitrelvir: 375 mg on day 1, followed by 125 mg once daily on days 2-5 [1]

Control Matching placebo [1]

Randomization 1:1 ratio, stratified by vaccination status and symptom severity at enroliment [1]

| Key Inclusion Criteria | « Positive SARS-CoV-2 test (PCR or antigen) * Mild COVID-19 - Initiation of
drug within 72 hours of symptom onset * Pyrexia (>=37°C) at diagnosis [1] [2] | | Key Exclusion Criteria | *
High risk of severe COVID-19 « Recent use of other COVID-19 antivirals or immunomodulators ¢ Severe

hepatic dysfunction or immunocompromised state ¢ Use of strong CYP3A inhibitors/inducers [1] [2] |

3. Detailed Experimental Methodology

¢ 3.1. Study Design and Setting: The trial adopts a decentralized clinical trial (DCT) design,
coordinated by The University of Osaka Hospital, Japan. Participants are recruited through partner
healthcare institutions, which minimizes participant burden and enables efficient data collection [1].

¢ 3.2. Endpoint Assessment: The primary and secondary efficacy endpoints are based on patient-
reported outcomes collected via a standardized Post-COVID Conditions (PCC) questionnaire [1].

The table below details the primary and key secondary endpoints for the RESILIENCE study.

Endpoint Category Measurement Details

| Primary Efficacy Endpoint | Proportion of patients with: « Symptom Cluster A: Fatigue, shortness of

breath, difficulty breathing, OR disturbances in smell/taste at both 1 and 3 months post-treatment initiation.
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* Symptom Cluster B: Difficulty concentrating/thinking, difficulty reasoning/solving problems, OR
memory loss (short/long-term) at 3 months post-treatment initiation [1]. | | Key Secondary Endpoints | *
Proportion of patients with Symptom Cluster A at 1, 3, and 6 months OR Symptom Cluster B at 6 months. *
Proportion of patients who fail to return to their pre-COVID health status at 3 months. « Changes in quality
of life (measured by EuroQol 5-dimension 5-level scale, EQ-5D-5L). « Changes in work productivity and
activity impairment [1]. | | Safety Endpoints | * Incidence and severity of Adverse Events (AEs) and Serious

Adverse Events (SAEs) [1]. |

The workflow for participant progression through the RESILIENCE study is visualized below.
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4. Supporting Preclinical and Clinical Data

e 4.1. Antiviral Efficacy: Ensitrelvir has demonstrated potent in-vivo antiviral activity. In the phase 2
PLATCOV trial, ensitrelvir accelerated oropharyngeal viral clearance by 82% compared to no
treatment, a result comparable to ritonavir-boosted nirmatrelvir (Paxlovid) [4] [5]. By day 3 of
treatment, viral densities were 2.9-fold lower in the ensitrelvir group compared to the untreated group

[4].

e 4.2. Potential Advantages: Ensitrelvir offers a lower pill burden (once daily) and does not require
pharmacokinetic boosting with ritonavir, which may reduce the risk of drug-drug interactions and
make it a valuable alternative for immunocompromised patients [4]. It is also associated with fewer
reports of dysgeusia (metallic taste) compared to Paxlovid [5].

e 4.3. Resistance Considerations: Recent in vitro studies have identified specific resistance-
associated substitutions (RAS), including M49L+S144A and M49L+S144A+T169l, which can confer
high resistance to ensitrelvir with a low fitness cost to the virus. Cross-resistance with nirmatrelvir is
asymmetrical; variants resistant to nirmatrelvir (e.g., L5SOF+E166V) may show reduced susceptibility
to ensitrelvir, but the converse is not always true. Notably, the naturally occurring E166H substitution
confers high resistance to nirmatrelvir but not to ensitrelvir [6].

Conclusion

The RESILIENCE study represents a critical investigation into a potential pharmacological strategy for
preventing Long COVID. Its robust, decentralized, and placebo-controlled design is well-suited to generate
high-quality evidence on the efficacy of early ensitrelvir treatment. The clear definition of primary endpoints,
focusing on the most common and impactful Long COVID symptoms, will provide a definitive answer
regarding its preventive potential. For the drug development community, understanding the detailed
molecular mechanism of ensitrelvir, its efficacy in accelerating viral clearance, and the emerging data on

viral resistance is essential for contextualizing the trial's outcomes and planning future therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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